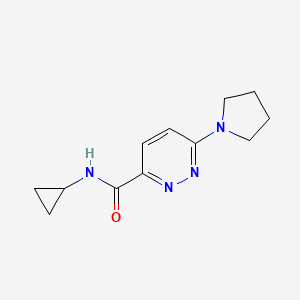
3-Phenoxypropane-1-thiol
概要
説明
3-Phenoxypropane-1-thiol: is an organic compound with the molecular formula C9H12OS . It is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with a phenoxy group (-O-C6H5). This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.
作用機序
Target of Action
It has been suggested that it may interact with theDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a protein in humans that is encoded by the ADAM17 gene. It is involved in the processing of tumor necrosis factor alpha (TNF-α) at the surface of the cell, and from within the intracellular membranes of the trans-Golgi network .
Mode of Action
It is known that thiols can play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection in the body . They can also contribute to the regulation of the quantity and activity of enzymes .
Biochemical Pathways
For instance, they can participate in redox-dependent cellular processes such as signal transduction, gene expression, apoptosis, and cell growth .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can greatly influence its bioavailability and therapeutic effect .
Result of Action
It is known that thiols can contribute to the regulation of the quantity and activity of enzymes . They can also participate in redox-dependent cellular processes such as signal transduction, gene expression, apoptosis, and cell growth .
Action Environment
For instance, factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of a compound .
準備方法
Synthetic Routes and Reaction Conditions: 3-Phenoxypropane-1-thiol can be synthesized through various methods. One common approach involves the reaction of 3-chloropropane-1-thiol with phenol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the phenoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: 3-Phenoxypropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Various substituted thiols depending on the nucleophile used.
科学的研究の応用
3-Phenoxypropane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in the study of thiol-based biochemical processes and enzyme mechanisms.
Medicine: Research into potential therapeutic applications, including the development of drugs targeting thiol-sensitive pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
類似化合物との比較
3-Phenoxypropane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
3-Phenoxypropane-1-amine: Contains an amine group instead of a thiol group.
Phenoxyethanol: A shorter chain analog with an alcohol group.
Uniqueness: 3-Phenoxypropane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thiol group allows for specific interactions with sulfur-sensitive pathways and targets, making it valuable in various research and industrial applications.
特性
IUPAC Name |
3-phenoxypropane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLBDRAQIVKSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2873824.png)
![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2873826.png)




![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2873833.png)
![3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine](/img/structure/B2873835.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide](/img/structure/B2873838.png)




